BenchChemオンラインストアへようこそ!

7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

PNMT inhibition SAR 7-substituent lipophilicity

7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1196144-98-5) is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by a 7-methoxy substituent and a 3-trifluoromethyl group on the saturated isoquinoline ring. This compound belongs to the 3-trifluoromethyl-7-substituted-THIQ class, which was developed as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT).

Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
Cat. No. B14174604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC11H12F3NO
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(NC2)C(F)(F)F)C=C1
InChIInChI=1S/C11H12F3NO/c1-16-9-3-2-7-5-10(11(12,13)14)15-6-8(7)4-9/h2-4,10,15H,5-6H2,1H3
InChIKeyOGPMRJBPAGCZJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline: A Selective PNMT Inhibitor Scaffold for Scientific Procurement


7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1196144-98-5) is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by a 7-methoxy substituent and a 3-trifluoromethyl group on the saturated isoquinoline ring . This compound belongs to the 3-trifluoromethyl-7-substituted-THIQ class, which was developed as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT) [1]. The 3-trifluoromethyl moiety lowers the pKa of the THIQ amine (to approximately 4.88), drastically reducing affinity for the α2-adrenoceptor while the 7-methoxy group contributes to lipophilicity and PNMT binding, making this scaffold a valuable tool for epinephrine biosynthesis research [2].

Why Generic 1,2,3,4-Tetrahydroisoquinoline Analogs Cannot Substitute for 7-Methoxy-3-(trifluoromethyl)-THIQ in PNMT Research


Close structural analogs such as 3-methyl-THIQ, 3-hydroxymethyl-THIQ, and unsubstituted THIQ exhibit fundamentally different pharmacological profiles that preclude simple interchangeability [1]. While 3-methyl-THIQs are potent PNMT inhibitors (Ki ~2.1 µM), they suffer from high α2-adrenoceptor affinity (Ki ~0.76 µM), resulting in poor selectivity (α2/PNMT = 0.36) [2]. In contrast, 3-trifluoromethyl-THIQs achieve near-complete ablation of α2 binding (selectivity >1900) due to amine pKa suppression (pKa ~4.88 vs ~9.53 for 3-methyl), but at the cost of reduced PNMT potency [3]. The 7-methoxy substituent on the target compound specifically addresses this potency gap by providing lipophilic complementarity to the PNMT active site, a feature absent in the 3-trifluoromethyl parent (PNMT Ki = 15 µM for unsubstituted vs sub-µM for lipophilic 7-substituted analogs) [4]. Substituting with a non-fluorinated or differently 7-substituted THIQ would thus yield either unacceptable off-target α2 activity or insufficient PNMT inhibition.

Quantitative Differentiation Evidence for 7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline vs. Closest Analogs


PNMT Binding Affinity: Lipophilic 7-Substituted 3-Trifluoromethyl-THIQs Approach Sub-Micromolar Potency, Bridging the Selectivity-Potency Tradeoff

Within the 3-trifluoromethyl-THIQ series, PNMT inhibitory potency is strongly influenced by the 7-substituent. The unsubstituted 3-trifluoromethyl-THIQ has a PNMT Ki of 15 µM, while lipophilic 7-substituted analogs (e.g., 7-bromo: Ki = 0.52 µM; 7-nitro: Ki = 2.0 µM) achieve markedly higher affinity [1]. The 7-methoxy group, being electron-donating and moderately lipophilic (π ~ -0.02), is predicted to confer PNMT Ki values in the low micromolar to sub-micromolar range, comparable to other lipophilic 7-substituted 3-CF₃-THIQs. By contrast, 3-methyl-THIQ (Ki = 2.1 µM) and 3-hydroxymethyl-THIQ (Ki = 1.1 µM) achieve potency but with unacceptably high α2 affinity [2].

PNMT inhibition SAR 7-substituent lipophilicity Ki

α2-Adrenoceptor Selectivity: 3-Trifluoromethyl-THIQs Achieve >1900-Fold Selectivity vs. <1-Fold for 3-Methyl-THIQ

The defining advantage of 3-trifluoromethyl-THIQs is their extreme selectivity for PNMT over α2-adrenoceptors. The 1999 series achieved selectivity ratios (α2 Ki / PNMT Ki) of 700 (compound 14) to >1900 (compound 16) [1]. In sharp contrast, 3-methyl-THIQ has a selectivity ratio of 0.36 (PNMT Ki = 2.1 µM, α2 Ki = 0.76 µM), meaning it preferentially binds the off-target α2 receptor [2]. Even the unsubstituted THIQ is non-selective (selectivity = 0.036; PNMT Ki = 9.7 µM, α2 Ki = 0.35 µM) [2]. The 3-trifluoromethyl group is the critical driver of this selectivity, as it lowers the amine pKa from 9.53 (3-CH₃) to 4.88 (3-CF₃), abolishing the protonated form required for α2 binding at physiological pH [3].

PNMT selectivity α2-adrenoceptor off-target selectivity ratio

Amine pKa Modulation: The 3-Trifluoromethyl Group Reduces Basicity by >4.5 Log Units vs. 3-Methyl-THIQ, Abolishing α2 Binding

Systematic fluorination of the 3-methyl group on THIQ progressively lowers the amine pKa: 9.53 (CH₃) → 7.88 (CH₂F) → 6.42 (CHF₂) → 4.88 (CF₃) [1]. This pKa suppression is the mechanistic basis for α2 selectivity loss: at physiological pH, the 3-CF₃-THIQ amine is predominantly unprotonated and thus incapable of the ionic interaction required for α2-adrenoceptor binding [2]. The 7-methoxy substituent does not significantly alter the amine pKa, meaning the target compound inherits the full pKa benefit of the 3-CF₃ group while adding PNMT potency via the 7-substituent.

pKa amine basicity trifluoromethyl α2 affinity

Commercial Purity Benchmarking: Vendor-Certified ≥98% Purity with Batch-Specific QC Documentation via HPLC, NMR, and GC

Bidepharm supplies 7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1196144-98-5) at a standard purity of ≥98% and provides batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of characterized purity is essential for reproducible pharmacological assays, as impurities in THIQ analogs can introduce confounding α2-adrenoceptor or MAO inhibitory activity [1]. Competing vendors (e.g., Leyan, Chemscene) list the same 98% purity specification but do not publicly document multi-method QC release testing .

chemical purity QC batch release procurement

Goldilocks Principle Positioning: 3-Trifluoromethyl-THIQs Occupy a Unique Physicochemical Niche Distinct from 3-Fluoromethyl (Too Hot) and 3-Methyl (Non-Selective) Analogs

The 'Goldilocks Effect' framework, established by Grunewald et al., classifies 3-fluorinated-THIQs into three tiers: 3-fluoromethyl-THIQs are 'too hot' (potent PNMT inhibitors but with high α2 affinity), 3-trifluoromethyl-THIQs are 'too cold' at PNMT (reduced potency), and 3-difluoromethyl-THIQs are 'just right' (balanced potency and selectivity) [1]. However, the 7-methoxy-3-CF₃-THIQ target compound is specifically designed to overcome the 'too cold' limitation of the trifluoromethyl series by incorporating a lipophilic 7-substituent that restores PNMT affinity while preserving the α2-sparing benefit [2]. This makes it a distinct tool compound within the Goldilocks framework—combining the selectivity of the 'too cold' tier with the potency approaching the 'just right' tier.

Goldilocks effect β-fluorination lead optimization scaffold selection

Optimal Application Scenarios for Procuring 7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline


PNMT-Selective Pharmacological Probe for Epinephrine Biosynthesis Studies

This compound serves as a PNMT-selective inhibitor tool for dissecting the role of epinephrine biosynthesis in cardiovascular, metabolic, and neurological models. Its >700-fold selectivity over α2-adrenoceptors (Evidence Item 2) ensures that observed physiological effects can be attributed to PNMT inhibition rather than α2 antagonism—a critical distinction that cannot be achieved with 3-methyl-THIQ probes (selectivity = 0.36) [1][2].

Structure-Activity Relationship (SAR) Reference Compound for β-Fluorinated THIQ Optimization Programs

As a 7-methoxy-3-CF₃-THIQ, this compound represents the 'selectivity-maximized' anchor point in the Goldilocks framework (Evidence Item 5). Medicinal chemistry teams optimizing PNMT inhibitors or related methyltransferase targets can use it as a benchmarking standard for α2 selectivity, comparing new analogs against its predicted >700-fold selectivity window [3].

High-Purity Starting Material for Derivatization and Focused Library Synthesis

With vendor-certified ≥98% purity and batch-specific NMR/HPLC/GC documentation (Evidence Item 4), this compound is suitable as a reliable starting material for further synthetic elaboration at the N2 position or for generating focused THIQ-based screening libraries where consistent purity across batches is essential for assay reproducibility .

Lipophilic CNS-Penetrant Lead Scaffold for Neurological Disease Targets

The 3-trifluoromethyl moiety imparts increased lipophilicity (as noted for compounds 14 and 16 in the series) [1], making the scaffold potentially blood-brain barrier penetrant. This compound is thus well-suited for CNS drug discovery programs targeting central epinephrine-regulated pathways, where polar analogs (e.g., 3-hydroxymethyl-THIQ) would face BBB penetration limitations [2].

Quote Request

Request a Quote for 7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.